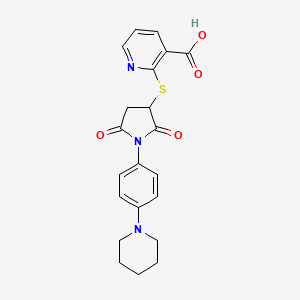
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine moiety, and a nicotinic acid derivative. Its molecular formula is C19H20N2O4S, with a molecular weight of approximately 372.44 g/mol. The presence of sulfur in the thio group and the multiple functional groups contribute to its biological properties.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Pyrrolidine Ring | Contains dioxo functional groups |
| Piperidine Moiety | Contributes to receptor binding |
| Nicotinic Acid | Enhances biological activity |
| Thio Group | Imparts unique chemical properties |
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In one study, a series of piperidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the piperidine ring significantly influenced the antimicrobial efficacy, with some compounds achieving MIC values as low as 4.69 µM against Bacillus subtilis .
Antifungal Activity
The compound also shows promise in antifungal applications. Similar pyrrolidine derivatives have been evaluated for their antifungal properties against Candida albicans, yielding MIC values between 16.69 to 78.23 µM . This suggests that modifications to the structure can enhance antifungal potency.
The proposed mechanism of action for these compounds involves interaction with specific biological targets, including G-protein coupled receptors (GPCRs). The binding affinity to these receptors can lead to downstream effects such as altered intracellular calcium levels, which may contribute to their biological activities .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms | MIC Range (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 | |
| Antifungal | Candida albicans | 16.69 - 78.23 |
Propiedades
IUPAC Name |
2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-18-13-17(29-19-16(21(27)28)5-4-10-22-19)20(26)24(18)15-8-6-14(7-9-15)23-11-2-1-3-12-23/h4-10,17H,1-3,11-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSFAJRBEFSZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













